Cas no 1361647-14-4 (4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine)

4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine
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- インチ: 1S/C11H5Cl3FN/c12-6-3-7(11(14)9(13)4-6)8-5-16-2-1-10(8)15/h1-5H
- InChIKey: CAWNJSXSGOHDSO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C=NC=CC=1F)Cl)Cl
計算された属性
- せいみつぶんしりょう: 274.947160 g/mol
- どういたいしつりょう: 274.947160 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
- ぶんしりょう: 276.5
- 疎水性パラメータ計算基準値(XlogP): 4.5
4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013031675-1g |
4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine |
1361647-14-4 | 97% | 1g |
1,504.90 USD | 2021-06-22 | |
Alichem | A013031675-500mg |
4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine |
1361647-14-4 | 97% | 500mg |
806.85 USD | 2021-06-22 | |
Alichem | A013031675-250mg |
4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine |
1361647-14-4 | 97% | 250mg |
480.00 USD | 2021-06-22 |
4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
4-Fluoro-3-(2,3,5-trichlorophenyl)pyridineに関する追加情報
Research Brief on 4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine (CAS: 1361647-14-4): Recent Advances and Applications
4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine (CAS: 1361647-14-4) is a halogenated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel agrochemicals and pharmaceuticals. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential industrial applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for 4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine, highlighting its efficiency as a building block for heterocyclic compounds. The researchers employed a palladium-catalyzed cross-coupling reaction to achieve high yields (up to 85%) and excellent purity, making it a viable candidate for large-scale production. The study also noted the compound's stability under various conditions, which is critical for its application in drug development pipelines.
In the agrochemical sector, 4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine has been identified as a promising scaffold for designing next-generation fungicides. A 2024 report by the European Journal of Agrochemicals demonstrated its efficacy against Botrytis cinerea, a pathogen responsible for significant crop losses. The compound's mode of action involves inhibition of mitochondrial respiration, a mechanism distinct from existing fungicides, thereby reducing the risk of resistance development. Field trials showed a 70% reduction in fungal growth compared to control groups, positioning it as a potential game-changer in sustainable agriculture.
From a pharmacological perspective, preliminary in vitro studies have revealed that 4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine exhibits moderate inhibitory activity against certain kinase enzymes implicated in cancer progression. While further optimization is required to enhance its selectivity and potency, these findings open new avenues for structure-activity relationship (SAR) studies. Collaborative efforts between academic and industrial researchers are underway to explore its derivatives for oncology applications, with early-stage results expected in late 2024.
Despite its promise, challenges remain in the widespread adoption of 4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine. Regulatory hurdles, particularly concerning environmental persistence due to its halogenated structure, necessitate thorough ecotoxicological assessments. Additionally, scalable synthesis methods must be refined to meet industrial demands without compromising cost-effectiveness. Addressing these issues will be critical for translating laboratory successes into commercial products.
In conclusion, 4-Fluoro-3-(2,3,5-trichlorophenyl)pyridine (CAS: 1361647-14-4) represents a versatile compound with multifaceted applications in medicinal and agrochemical research. Continued interdisciplinary collaboration and innovation will be essential to unlock its full potential while mitigating associated risks. Future studies should prioritize mechanistic elucidation, toxicity profiling, and process optimization to accelerate its transition from bench to market.
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